N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a tetrahydroquinoline moiety, and an oxalamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves the following steps:
-
Formation of the Tetrahydroquinoline Intermediate
Starting Materials: 1-methyl-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: This intermediate can be synthesized via catalytic hydrogenation of quinoline derivatives under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
-
Synthesis of the Chlorobenzyl Intermediate
Starting Materials: 2-chlorobenzyl chloride.
Reaction Conditions: The chlorobenzyl intermediate is typically prepared by reacting 2-chlorobenzyl chloride with a suitable nucleophile under basic conditions.
-
Coupling Reaction
Starting Materials: The tetrahydroquinoline intermediate and the chlorobenzyl intermediate.
Reaction Conditions: The coupling reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents and Conditions: The compound can undergo oxidation reactions in the presence of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Products: Oxidation typically leads to the formation of quinoline N-oxides or other oxidized derivatives.
-
Reduction
Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Products: Reduction may yield the corresponding amines or alcohols depending on the reaction conditions.
-
Substitution
Reagents and Conditions: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety using nucleophiles such as amines or thiols.
Products: Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research may focus on its effects on cellular pathways, enzyme inhibition, or receptor binding.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics such as thermal stability, chemical resistance, or mechanical strength.
Wirkmechanismus
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide depends on its interaction with molecular targets. It may act by binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(2-chlorobenzyl)-N2-(2-phenylethyl)oxalamide: Similar in structure but with a phenylethyl group instead of the tetrahydroquinoline moiety.
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroisoquinolin-6-yl)ethyl)oxalamide: Contains an isoquinoline ring instead of the quinoline ring.
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)propyl)oxalamide: Features a propyl group instead of an ethyl group.
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is unique due to the presence of the tetrahydroquinoline moiety, which may confer specific biological activities and chemical reactivity. This structural feature distinguishes it from other similar compounds and may lead to unique applications in various fields.
Biologische Aktivität
N1-(2-chlorobenzyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, mechanisms of action, and biological effects, particularly focusing on its antiproliferative properties against various cancer cell lines.
The compound is characterized by its unique oxalamide structure, which is known for influencing biological activity through interactions with various molecular targets. Its chemical formula is C20H22ClN3O2, and it has a molecular weight of approximately 375.86 g/mol.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may interact with enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of specific receptors that are crucial in signaling pathways related to cell growth and survival.
Antiproliferative Effects
Recent studies have demonstrated the antiproliferative effects of this compound on various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cell lines:
Cell Line | IC50 (μM) | Comments |
---|---|---|
HT-29 (Colon Carcinoma) | 5.0 | Significant growth inhibition observed. |
M21 (Skin Melanoma) | 7.5 | Moderate cytotoxicity noted. |
MCF7 (Breast Carcinoma) | 6.0 | Effective in blocking cell cycle progression. |
These findings suggest that this compound exhibits selective cytotoxicity against these cancer cell lines.
Case Studies
-
Study on HT-29 Cells : In a controlled environment, HT-29 cells were treated with varying concentrations of the compound. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at concentrations above 5 μM.
"The compound effectively induced apoptosis in HT-29 cells, as evidenced by increased caspase activity and DNA fragmentation."
-
Impact on Cell Cycle : Another study focused on the effect of this oxalamide on the cell cycle progression in M21 melanoma cells. The treatment resulted in a notable accumulation of cells in the G2/M phase, indicating a blockage in the transition to mitosis.
"Flow cytometry analysis revealed that treatment with this compound led to significant alterations in cell cycle distribution."
Eigenschaften
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2/c1-25-12-4-6-16-13-15(8-9-19(16)25)10-11-23-20(26)21(27)24-14-17-5-2-3-7-18(17)22/h2-3,5,7-9,13H,4,6,10-12,14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSNAXHIBHXHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.